molecular formula C16H10O4 B2654467 7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde CAS No. 856791-64-5

7-hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde

Cat. No.: B2654467
CAS No.: 856791-64-5
M. Wt: 266.252
InChI Key: RAPVJUXPJKKNPL-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde is a compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with specific functional groups at the 7th and 8th positions.

Future Directions

Given the biological and pharmaceutical properties of coumarins, future research could focus on further exploring the synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports .

Chemical Reactions Analysis

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Hydroxy-4-oxo-3-phenyl-4H-chromene-8-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

7-hydroxy-4-oxo-3-phenylchromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-8-12-14(18)7-6-11-15(19)13(9-20-16(11)12)10-4-2-1-3-5-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVJUXPJKKNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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